REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([CH3:11])=[CH:5]2.C(#N)C.C(=O)([O-])[O-].[K+].[K+].[Cl:21][C:22]1[N:27]=[C:26](Cl)[CH:25]=[CH:24][N:23]=1>O>[Cl:21][C:22]1[N:27]=[C:26]([O:1][C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][C:6]([CH3:11])=[CH:5]3)[CH:25]=[CH:24][N:23]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
3 kg
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C=C(NC2=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C=C(NC2=CC1)C
|
Name
|
|
Quantity
|
9 L
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4.2 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
9 L
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
54 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 50 L three-neck round bottom flask, equipped with a mechanical stirrer, addition funnel
|
Type
|
CUSTOM
|
Details
|
the inner temperature of the reaction in the range from 0 to 5° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to a temperature
|
Type
|
CUSTOM
|
Details
|
When reaction
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
stirred for another hour at room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by filtration
|
Type
|
WASH
|
Details
|
the filter cake was washed with pure water
|
Reaction Time |
6 (± 2) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)OC=1C=C2C=C(NC2=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 kg | |
YIELD: CALCULATEDPERCENTYIELD | 107.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |